molecular formula C15H13BrO3S B6339443 2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-hydroxy-benzoic acid ethyl ester CAS No. 1171924-18-7

2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-hydroxy-benzoic acid ethyl ester

Cat. No. B6339443
CAS RN: 1171924-18-7
M. Wt: 353.2 g/mol
InChI Key: WIJBSFAWXRAZHX-VOTSOKGWSA-N
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Description

The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It has a thiophene ring, which is a five-membered ring with one sulfur atom, attached to the benzoic acid via a vinyl group. Additionally, it has a bromine atom attached to the thiophene ring, and a hydroxy group attached to the benzoic acid .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic benzoic acid and thiophene rings, the vinyl group linking them, and the substituents on each ring .


Chemical Reactions Analysis

Thiophene and benzoic acid derivatives are known to undergo a variety of chemical reactions. For example, the bromine atom on the thiophene ring could be replaced with another group in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid and hydroxy groups could enhance its solubility in polar solvents .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

The Suzuki–Miyaura coupling is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. MFCD12546754 can be used as a boron reagent in this coupling due to its ability to undergo transmetalation with palladium(II) complexes. This application is crucial for synthesizing various organic compounds, including pharmaceuticals and polymers .

Catalytic Protodeboronation

MFCD12546754 can participate in catalytic protodeboronation of pinacol boronic esters. This process is significant for the formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in the synthesis of complex organic molecules, such as natural products and pharmaceuticals .

Organic Sensitizers Synthesis

This compound is involved in Suzuki coupling reactions for the synthesis of benzotriazole-containing organic sensitizers. These sensitizers are important for photovoltaic applications, contributing to the development of more efficient solar cells .

Analytical Chemistry

MFCD12546754 can be used in the synthesis of specific esters for the sensitive determination of free fatty acids in biological samples like ginkgo nut and ginkgo leaf. This application is essential in analytical chemistry for high-performance liquid chromatography with fluorescence detection .

Material Science

Thiophene derivatives, such as those contained in MFCD12546754, play a prominent role in the advancement of organic semiconductors. They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are key components in modern electronic devices .

Corrosion Inhibitors

In industrial chemistry, thiophene-mediated molecules are utilized as corrosion inhibitors. The bromo-thiophene moiety in MFCD12546754 can contribute to the development of new corrosion-resistant materials, enhancing the durability and lifespan of metal structures .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many thiophene derivatives exhibit biological activity and are used in medicinal chemistry .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the biological activity of many thiophene derivatives, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

ethyl 2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-6-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3S/c1-2-19-15(18)14-10(4-3-5-12(14)17)6-7-11-8-9-13(16)20-11/h3-9,17H,2H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJBSFAWXRAZHX-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1O)C=CC2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C=CC=C1O)/C=C/C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-hydroxy-benzoic acid ethyl ester

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